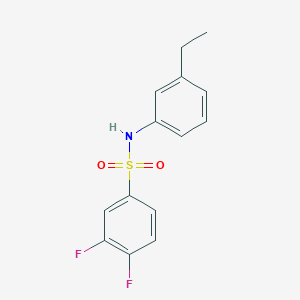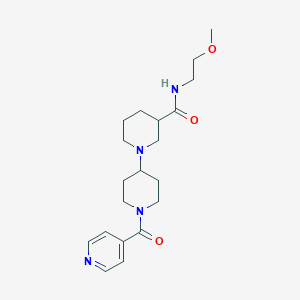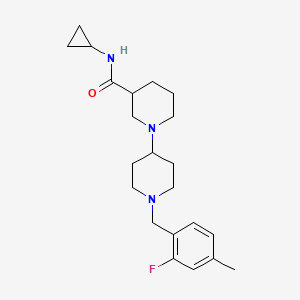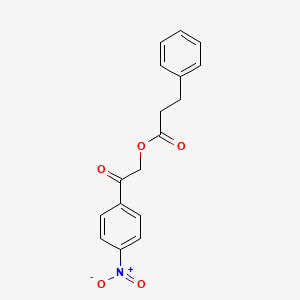![molecular formula C23H17N3O3 B5468411 3-(2-methylphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5468411.png)
3-(2-methylphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methylphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone, also known as MNQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNQ belongs to the class of quinazolinone derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(2-methylphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone involves the inhibition of various enzymes and receptors in the body. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been found to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. Additionally, this compound has been found to modulate the activity of various receptors in the body, including the dopamine receptor and the NMDA receptor.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation in the body. This compound has also been found to modulate the levels of neurotransmitters in the brain, including dopamine and glutamate, which are involved in the regulation of mood and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-methylphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. This compound also exhibits a range of pharmacological activities, which makes it a versatile compound for studying various biological processes. However, this compound also has some limitations for lab experiments. It has been found to exhibit some toxicity in certain cell lines, which can limit its use in certain experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in animal studies.
Direcciones Futuras
There are several future directions for the study of 3-(2-methylphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone. One potential direction is the development of this compound-based drugs for the treatment of cancer and neurological disorders. This compound has been found to exhibit potent anticancer and neuroprotective properties, which makes it a promising candidate for drug development. Another potential direction is the study of the mechanism of action of this compound. This compound has been found to modulate the activity of various enzymes and receptors in the body, and further studies are needed to elucidate its precise mechanism of action. Finally, the development of new synthesis methods for this compound could lead to the production of more stable and potent derivatives of the compound.
Métodos De Síntesis
The synthesis of 3-(2-methylphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone involves the condensation of 2-methylbenzaldehyde with 2-nitrobenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to cyclization with anthranilic acid to obtain this compound. The overall yield of the synthesis process is around 70%.
Aplicaciones Científicas De Investigación
3-(2-methylphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties. This compound has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-(2-methylphenyl)-2-[(E)-2-(2-nitrophenyl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c1-16-8-2-6-12-20(16)25-22(24-19-11-5-4-10-18(19)23(25)27)15-14-17-9-3-7-13-21(17)26(28)29/h2-15H,1H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXBCPVLBVRDFM-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5468330.png)
![(3R*,4R*)-4-{[2-(1H-imidazol-4-yl)ethyl]amino}-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B5468339.png)

![2-[(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]-2-oxoethanol](/img/structure/B5468354.png)
![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5468362.png)
![N-(4-bromophenyl)-2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5468370.png)

![4-methyl-3-{[(propylamino)carbonyl]amino}benzoic acid](/img/structure/B5468374.png)



![2-amino-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5468407.png)
![N-[2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B5468410.png)
![2-{5-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzonitrile](/img/structure/B5468426.png)